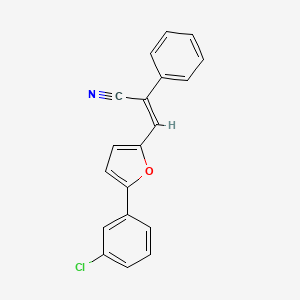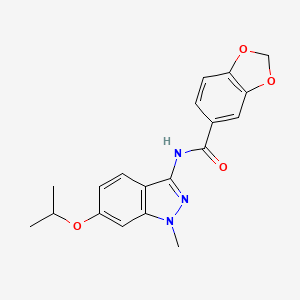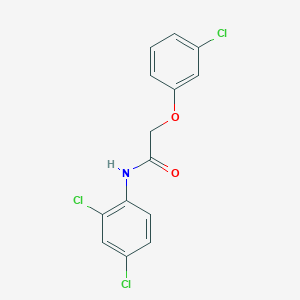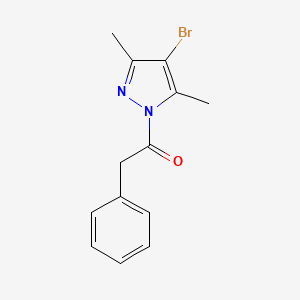
3-(5-(3-CHLORO-PHENYL)-FURAN-2-YL)-2-PHENYL-ACRYLONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(3-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile is an organic compound that features a furan ring substituted with a 3-chloro-phenyl group and a phenyl acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution with 3-Chloro-phenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction with 3-chloro-benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the substituted furan with benzaldehyde and malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(5-(3-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 3-(5-(3-Amino-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile.
Substitution: 3-(5-(3-Substituted-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile derivatives.
科学的研究の応用
3-(5-(3-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-(3-chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 3-(5-(4-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile
- 3-(5-(3-Bromo-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile
- 3-(5-(3-Methyl-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile
Uniqueness
3-(5-(3-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile is unique due to the presence of the 3-chloro-phenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
(Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO/c20-17-8-4-7-15(11-17)19-10-9-18(22-19)12-16(13-21)14-5-2-1-3-6-14/h1-12H/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJGDONIAFOOPW-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(ethylsulfonyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5610372.png)
![3-[4-(3-methylphenyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5610379.png)
![4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5610386.png)

![2-benzyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5610391.png)
![N-(2-methoxyethyl)-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5610405.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5610406.png)
![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5610411.png)

![5-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5610426.png)


![methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5610449.png)

